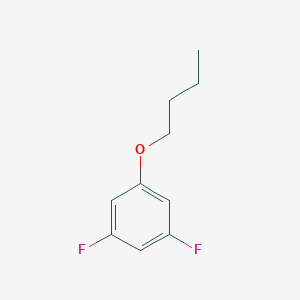

![molecular formula C9H9NO3 B170109 5,6-Dimethoxybenzo[c]isoxazole CAS No. 148495-00-5](/img/structure/B170109.png)

5,6-Dimethoxybenzo[c]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

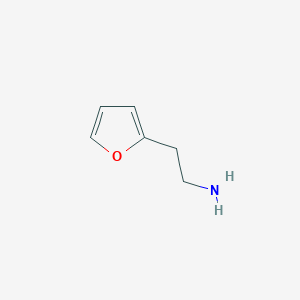

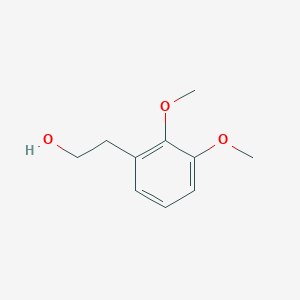

5,6-Dimethoxybenzo[c]isoxazole is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 . It is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxybenzo[c]isoxazole consists of a five-membered heterocyclic moiety . The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles, including 5,6-Dimethoxybenzo[c]isoxazole, are synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

5,6-Dimethoxybenzo[c]isoxazole has a molecular weight of 179.17 and is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Intramolecular Hydrogen Bonding

Research on dimethoxybenzoylacetonitrile, used in synthesizing isoxazole derivatives, showcases the intricate chemical synthesis routes and the role of intramolecular hydrogen bonding in determining the compound's structural characteristics (Sánchez-Viesca, Berros, & Gómez, 2012).

Microbial Degradation of Isoxaben

Studies on isoxaben, an isoxazole derivative, involve the isolation of Microbacterium sp. strains capable of metabolizing this compound, highlighting the environmental and biological interactions of isoxazole-related compounds (Arrault, Desaint, Catroux, Sémon, Mougin, & Fournier, 2002).

Biological Activities

Antitumor Potential

Research on isoxazolo[5,4‐b]pyridines and related compounds reveals their efficient synthesis and evaluation for antitumor activities, suggesting the potential medical and pharmaceutical applications of isoxazole derivatives (Hamama, Ibrahim, & Zoorob, 2012).

Alzheimer's Disease Treatment

A study on 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives showcases their selective inhibition of acetylcholinesterase and monoamine oxidases, along with β-amyloid aggregation inhibitory activities, presenting a multifunctional approach to Alzheimer's disease treatment (Xu, Xiao, Li, Liu, Song, Zhang, Yang, Zheng, Tan, & Deng, 2018).

Safety And Hazards

The safety data sheet for isoxazole, a related compound, indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The future directions in the field of isoxazole research include the development of new eco-friendly synthetic strategies and the expansion of the available drug-like chemical space . There is also a focus on the synthesis of new representatives of isoxazoles and the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Propriétés

IUPAC Name |

5,6-dimethoxy-2,1-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITAZHWZEPVKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CON=C2C=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566065 |

Source

|

| Record name | 5,6-Dimethoxy-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxybenzo[c]isoxazole | |

CAS RN |

148495-00-5 |

Source

|

| Record name | 5,6-Dimethoxy-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

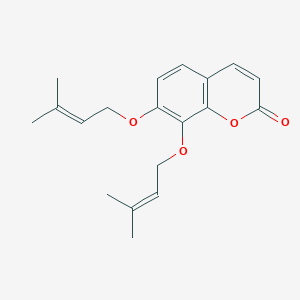

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

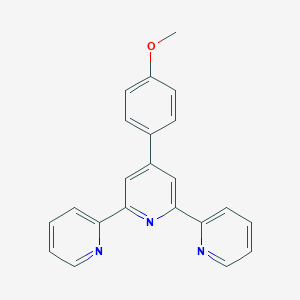

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

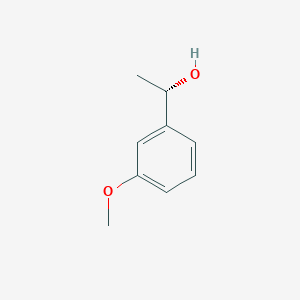

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)